Sodium 2-Thiobarbiturate
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Overview
Description
Sodium 2-Thiobarbiturate is a useful research compound. Its molecular formula is C4H3N2NaO2S and its molecular weight is 166.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sodium 2-Thiobarbiturate, a barbiturate derivative, primarily targets the GABA A receptor . This receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound interacts with its primary target, the GABA A receptor, by binding at a distinct binding site associated with a Cl- ionopore . This binding increases the duration of time for which the Cl- ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus .
Biochemical Pathways
The action of this compound affects the GABAergic pathway, which is involved in inhibitory neurotransmission in the central nervous system . By enhancing the inhibitory effect of GABA, this compound contributes to a decrease in neuronal activity, thereby affecting various downstream effects such as decreased cerebral metabolic rate of oxygen consumption and decreased cerebrovascular response to carbon dioxide .
Pharmacokinetics
Barbiturates in general are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in neuronal activity and a decrease in the cerebral metabolic rate of oxygen consumption . At the cellular level, this compound causes mitochondrial depolarization, which can potentiate excitotoxic neuronal death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the acid-base properties of this compound . Additionally, the presence of other substances, such as imidazole derivatives, can lead to the formation of novel salts with this compound, potentially affecting its physicochemical properties .
Biochemical Analysis
Biochemical Properties
Sodium 2-Thiobarbiturate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, which can influence its biochemical activity. For instance, it has been observed to interact with silver ions, forming stable complexes that can be studied using spectrophotometric techniques
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular function. For example, it has been reported to affect the oxidative stress response in cells, which is a critical aspect of cellular metabolism and signaling . These effects highlight the importance of this compound in cellular biochemistry and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby modulating the cellular response to oxidative damage . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, further affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. For example, studies have shown that this compound can induce anesthesia in animals at specific dosages, but higher doses can cause respiratory depression and other adverse effects . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in oxidative stress pathways, leading to changes in the levels of reactive oxygen species and other metabolites . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Understanding the transport and distribution of this compound is important for determining its bioavailability and therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to certain organelles by targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and oxidative stress pathways. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
CAS No. |
31645-12-2 |
---|---|
Molecular Formula |
C4H3N2NaO2S |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
sodium;2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C4H4N2O2S.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1 |
InChI Key |
UZVLHDNOORSKMZ-UHFFFAOYSA-M |
SMILES |
C1C(=O)NC(=S)NC1=O.[Na] |
Canonical SMILES |
C1C(=O)NC(=S)[N-]C1=O.[Na+] |
31645-12-2 | |
Related CAS |
504-17-6 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic importance of Sodium 2-Thiobarbiturate in the context of pyrimidine derivatives?
A1: this compound serves as a crucial intermediate in synthesizing various substituted pyrimidine compounds. [, ] Both research papers highlight its role as a starting material. For instance, it reacts with diethyl malonate and thiourea to yield nearly quantitative amounts of the target compound. [] Further modifications, such as methylation and chlorination, lead to valuable intermediates like 4,6-Dichloro-2-methylthiopyrimidine, a key precursor in synthesizing pharmaceuticals like Ticagrelor. [, ]
Q2: How is this compound characterized using spectroscopic techniques?
A2: While the provided abstracts don't detail the specific spectroscopic characterization of this compound itself, they emphasize its use in synthesizing other compounds. [, ] The research confirms the structures of both the intermediates and the final product (4,6-Dichloro-2-methylthiopyrimidine) using Infrared spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] This suggests that similar spectroscopic methods are likely employed to characterize this compound during its synthesis and utilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.